D-Erythrose-d
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Overview
Description
D-Erythrose-d is a tetrose saccharide with the chemical formula C4H8O4. It belongs to the aldose family due to the presence of an aldehyde group. The natural isomer is D-erythrose, which is a diastereomer of D-threose . This compound plays a significant role in various biochemical pathways, including the pentose phosphate pathway and the Calvin cycle .
Preparation Methods
D-Erythrose-d can be synthesized through several methods. One common method involves the selective degradation of D-glucose using lead tetraacetate, which results in di-0-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose . This method provides an overall yield of at least 80% . Industrial production methods often involve the use of microbial fermentation, where yeast strains are employed to produce erythritol, a related compound, under hyper-osmotic stress conditions .
Chemical Reactions Analysis
D-Erythrose-d undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form erythrose 4-phosphate, an intermediate in the pentose phosphate pathway . Common reagents used in these reactions include acetic anhydride, silver oxide, and alkyl halides . Major products formed from these reactions include glycosides, esters, and ethers .
Scientific Research Applications
D-Erythrose-d has numerous applications in scientific research. In chemistry, it is used as a starting material for the synthesis of other sugars and sugar derivatives . In biology, it serves as an intermediate in metabolic pathways such as the pentose phosphate pathway . In medicine, it is used in the synthesis of ribose-1-C14, which is important for radiolabeling studies . Industrially, this compound is used in the production of erythritol, a natural sweetener with applications in food, pharmaceuticals, and cosmetics .
Mechanism of Action
The mechanism of action of D-erythrose-d involves its role as an intermediate in various biochemical pathways. For example, in the pentose phosphate pathway, D-erythrose 4-phosphate is formed through the oxidation of this compound. This compound then participates in the condensation reaction with phosphoenolpyruvate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate . The molecular targets and pathways involved include enzymes such as glucose-6-phosphate isomerase and phospho-2-dehydro-3-deoxyheptonate aldolase .
Comparison with Similar Compounds
D-Erythrose-d is similar to other tetrose sugars such as D-threose and L-erythrose. These compounds are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms . D-threose, for example, has a different configuration at one of its stereogenic centers compared to this compound . This difference in configuration leads to variations in their physical properties and reactivity .
Properties
Molecular Formula |
C4H8O4 |
---|---|
Molecular Weight |
121.11 g/mol |
IUPAC Name |
(2S,3R)-2-deuterio-2,3,4-trihydroxybutanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3D |
InChI Key |
YTBSYETUWUMLBZ-ROGPNNPKSA-N |
Isomeric SMILES |
[2H][C@@](C=O)([C@@H](CO)O)O |
Canonical SMILES |
C(C(C(C=O)O)O)O |
Origin of Product |
United States |
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